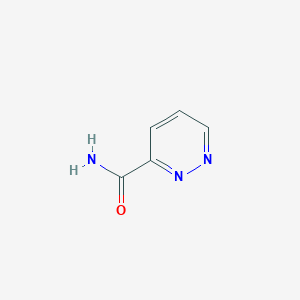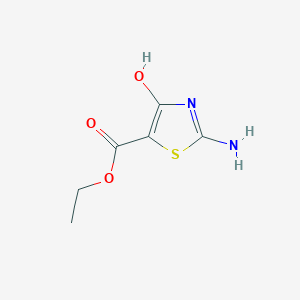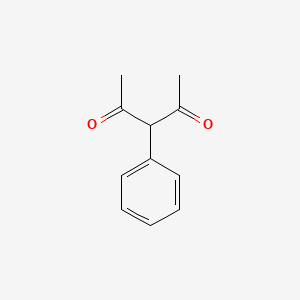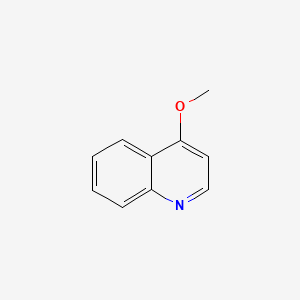
4-Methoxyquinoline
Overview
Description
4-Methoxyquinoline is an organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, where a methoxy group is substituted at the fourth position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyquinoline can be synthesized through several methods. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid. Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of a base .
Industrial Production Methods: In industrial settings, this compound is often produced using catalytic processes that ensure high yield and purity. These methods may involve the use of recyclable catalysts and environmentally friendly solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline and halogenated quinoline derivatives.
Scientific Research Applications
4-Methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: It has potential therapeutic applications, including antimalarial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Methoxyquinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which lacks the methoxy group.
2-Methoxyquinoline: A derivative with the methoxy group at the second position.
4-Hydroxyquinoline: A derivative with a hydroxy group at the fourth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the methoxy group can influence the compound’s reactivity and its ability to interact with biological targets .
Comparison with Similar Compounds
- Quinoline
- 2-Methoxyquinoline
- 4-Hydroxyquinoline
Properties
IUPAC Name |
4-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTCJCUERNMVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334791 | |
| Record name | 4-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-31-8 | |
| Record name | 4-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-methoxyquinoline be synthesized from quinoline derivatives?
A1: Several synthetic routes have been reported for the preparation of this compound. * One method involves the acid-catalyzed condensation of 3-oxoalkanoic acid esters with aniline to yield 2-alkyl-4-quinolones. Subsequent treatment with methyl iodide then affords the desired 2-alkyl-4-methoxyquinolines [, ]. * Another approach utilizes the quinoline Reissert compound, which can be converted to 1-benzoyl-3-bromo-2-cyano-1,2,3,4-tetrahydro-4-methoxyquinoline through treatment with bromine and sodium carbonate in methanol. Hydrolysis of this intermediate with aqueous sodium hydroxide then provides this compound [].* Iodine-methanol mediated oxidation of 2-aryl-1,2,3,4-tetrahydro-4-quinolones has also been demonstrated as an efficient method for synthesizing 2-aryl-4-methoxyquinoline derivatives [, ].
Q2: How does the 4-methoxy group influence the reactivity of the quinoline ring?
A2: The 4-methoxy group, being an electron-donating substituent, increases the electron density of the quinoline ring, particularly at the 2- and 4- positions. This enhanced electron density can influence the reactivity of the molecule in various reactions, such as electrophilic aromatic substitution and nucleophilic addition.
Q3: Are there any reported reactions involving the cleavage of the methoxy group in this compound?
A5: Yes, certain reactions can lead to the cleavage of the methoxy group in this compound. For instance, demethylation of 2,3-diaryl-4-methoxyquinolines using boron tribromide (BBr3) results in the formation of the corresponding 2,3-diaryl-4(1H)-quinolinones [].
Q4: What is the molecular formula and molecular weight of this compound?
A4: The molecular formula of this compound is C10H9NO, and its molecular weight is 159.19 g/mol.
Q5: What spectroscopic techniques are commonly employed for the structural characterization of this compound?
A7: Several spectroscopic methods can be used to characterize this compound. * 1H and 13C NMR spectroscopy are particularly useful for determining the structure and substitution pattern of the molecule []. * UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, while infrared (IR) spectroscopy can be used to identify functional groups, such as the C=N stretch of the quinoline ring and the C-O stretch of the methoxy group.
Q6: Do 4-alkoxyquinolines exhibit any specific structural features in the solid state?
A8: X-ray crystallographic studies have shown that 4-alkoxyquinolines, including this compound, 4-ethoxyquinoline, and 4-allyloxy-7-chloroquinoline, tend to form planar molecular structures. These planar molecules often engage in π-π stacking interactions in the crystal lattice, with neighboring quinoline rings stacking on top of each other [].
Q7: Does this compound possess any known biological activity?
A9: While this compound itself may not possess significant direct biological activity, it serves as a crucial building block for synthesizing various bioactive compounds. For example, it can be converted into 1-aryl-3-(4-methoxyquinolin-2-yl)ureas, which have demonstrated promising in vitro antimalarial activity against chloroquine-resistant Plasmodium falciparum [].
Q8: Are there any other potential applications of this compound and its derivatives?
A8: this compound and its derivatives are versatile building blocks in organic synthesis. They have been explored for applications in various fields, including:
- Material Science: Telechelic 2-butene-1,4-diol oligomers, synthesized using a ruthenium catalyst bearing a this compound-2-carboxylate ligand, have potential applications as chain extenders and macromonomers in polymer chemistry [].
- Medicinal Chemistry: The synthesis of various 2-aryl-4-methoxyquinoline derivatives has been investigated due to their potential medicinal properties. These compounds may exhibit diverse biological activities, warranting further exploration [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
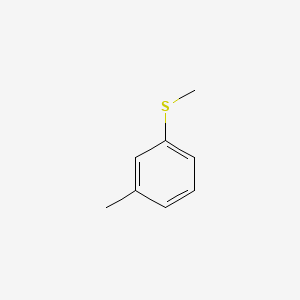
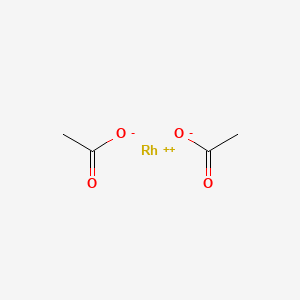
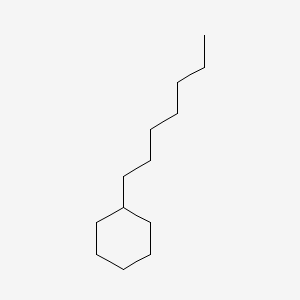
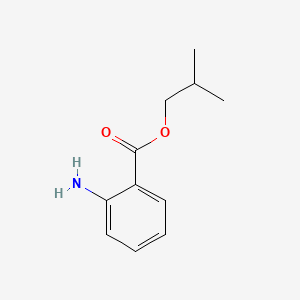
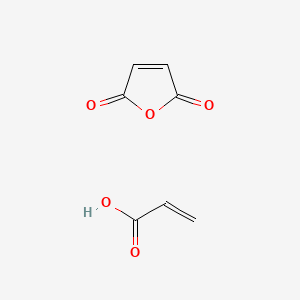
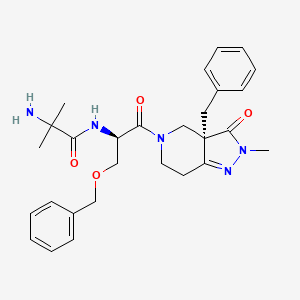
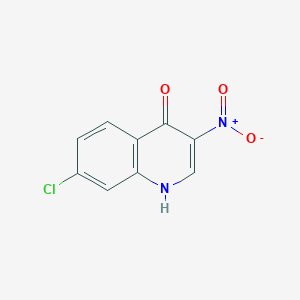
![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)
